1-(Naphthalen-2-yloxy)-3-(pyrrolidin-1-yl)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Naphthalen-2-yloxy)-3-(pyrrolidin-1-yl)propan-2-ol is an organic compound that features a naphthalene ring linked to a pyrrolidine ring through a propanol chain. This compound is of interest due to its unique structural properties, which make it a candidate for various chemical and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Naphthalen-2-yloxy)-3-(pyrrolidin-1-yl)propan-2-ol typically involves the following steps:
-
Formation of the Naphthalen-2-yloxy Intermediate:
- Reaction:
Naphthalene-2-ol+Alkyl halide→Naphthalen-2-yloxy intermediate
Reactants: Naphthalene-2-ol and an appropriate alkyl halide.
Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
- Reaction:
-
Formation of the Pyrrolidin-1-yl Intermediate:
- Reactants: Pyrrolidine and an appropriate alkyl halide.
- Conditions: This reaction is typically conducted in an organic solvent such as tetrahydrofuran (THF) with a base like sodium hydride.
- Reaction:
Pyrrolidine+Alkyl halide→Pyrrolidin-1-yl intermediate
-
Coupling of Intermediates:
- Reactants: Naphthalen-2-yloxy intermediate and Pyrrolidin-1-yl intermediate.
- Conditions: The coupling reaction is often facilitated by a catalyst such as palladium on carbon (Pd/C) under hydrogenation conditions.
- Reaction:
Naphthalen-2-yloxy intermediate+Pyrrolidin-1-yl intermediate→this compound
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Naphthalen-2-yloxy)-3-(pyrrolidin-1-yl)propan-2-ol can undergo various chemical reactions, including:
- Oxidation: The hydroxyl group can be oxidized to form a ketone.
- Reduction: The naphthalene ring can be hydrogenated under specific conditions.
- Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
- Oxidation: Reagents like chromium trioxide (CrO3) in acetic acid.
- Reduction: Hydrogen gas (H2) with a palladium catalyst.
- Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.
Major Products:
- Oxidation: Formation of 1-(Naphthalen-2-yloxy)-3-(pyrrolidin-1-yl)propan-2-one.
- Reduction: Formation of hydrogenated naphthalene derivatives.
- Substitution: Formation of 1-(Naphthalen-2-yloxy)-3-(pyrrolidin-1-yl)propyl chloride.
Wissenschaftliche Forschungsanwendungen
1-(Naphthalen-2-yloxy)-3-(pyrrolidin-1-yl)propan-2-ol has several applications in scientific research:
- Chemistry: Used as a building block for synthesizing more complex molecules.
- Biology: Investigated for its potential as a ligand in receptor studies.
- Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
- Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(Naphthalen-2-yloxy)-3-(pyrrolidin-1-yl)propan-2-ol involves its interaction with specific molecular targets. The naphthalene ring may interact with hydrophobic pockets in proteins, while the pyrrolidine ring can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
- 1-(Naphthalen-2-yloxy)-2-(pyrrolidin-1-yl)ethanol
- 1-(Naphthalen-2-yloxy)-3-(morpholin-1-yl)propan-2-ol
- 1-(Naphthalen-2-yloxy)-3-(piperidin-1-yl)propan-2-ol
Comparison:
- Structural Differences: The length of the alkyl chain and the type of nitrogen-containing ring (pyrrolidine, morpholine, piperidine) can influence the compound’s properties.
- Unique Features: 1-(Naphthalen-2-yloxy)-3-(pyrrolidin-1-yl)propan-2-ol is unique due to its specific combination of naphthalene and pyrrolidine, which may confer distinct biological activities and chemical reactivity.
Eigenschaften
Molekularformel |
C17H21NO2 |
---|---|
Molekulargewicht |
271.35 g/mol |
IUPAC-Name |
1-naphthalen-2-yloxy-3-pyrrolidin-1-ylpropan-2-ol |
InChI |
InChI=1S/C17H21NO2/c19-16(12-18-9-3-4-10-18)13-20-17-8-7-14-5-1-2-6-15(14)11-17/h1-2,5-8,11,16,19H,3-4,9-10,12-13H2 |
InChI-Schlüssel |
LZDYKIDRYGNHSQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)CC(COC2=CC3=CC=CC=C3C=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.